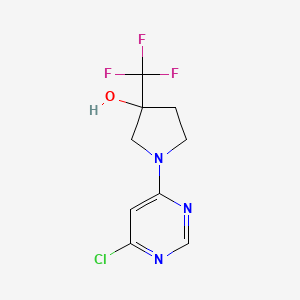
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol
説明
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a useful research compound. Its molecular formula is C9H9ClF3N3O and its molecular weight is 267.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Overview
1-(6-Chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a pyrrolidine ring and a chloropyrimidine moiety. This compound exhibits various biological activities, particularly in enzyme inhibition and modulation of cellular processes.
Chemical Structure
The molecular formula for this compound is , with a molecular weight of approximately 267.63 g/mol. The presence of the trifluoromethyl group and the chloropyrimidine structure contributes to its biochemical interactions.
This compound has been shown to interact with several enzymes and proteins, potentially inhibiting or modulating their activity. Key biochemical properties include:
- Enzyme Interaction : The compound can form hydrogen bonds and hydrophobic interactions with enzyme active sites, influencing their catalytic functions, particularly kinases and phosphatases.
- Cellular Effects : It modulates cell signaling pathways, notably the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.
The mechanism of action involves the compound mimicking natural substrates, allowing it to bind effectively to active sites on enzymes. This binding can lead to inhibition or alteration of enzyme activity. The chloropyrimidine moiety may also interact covalently with nucleophilic residues in proteins, further influencing biological activity.
Biological Activity Data
Case Studies
Recent studies have explored the biological implications of compounds structurally similar to this compound:
- Antiviral Activity : Research on pyrimidine derivatives has indicated that certain compounds can enhance the interferon response, suggesting potential antiviral applications .
- Enzyme Inhibition : Compounds with similar structures have demonstrated significant inhibition of SARS-CoV proteases, indicating that this compound may also possess similar antiviral capabilities .
Research Findings
Research indicates that this compound has promising applications in medicinal chemistry:
- Medicinal Chemistry Applications : The compound serves as a building block for synthesizing pharmaceuticals targeting central nervous system disorders.
- Organic Synthesis : It acts as an intermediate in synthesizing complex organic molecules with potential therapeutic effects.
特性
IUPAC Name |
1-(6-chloropyrimidin-4-yl)-3-(trifluoromethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClF3N3O/c10-6-3-7(15-5-14-6)16-2-1-8(17,4-16)9(11,12)13/h3,5,17H,1-2,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNPIOJSXRNPLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















